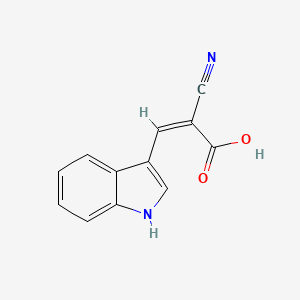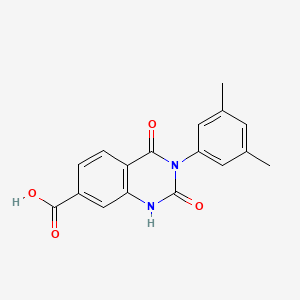
3-(3,5-二甲基苯基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸
描述
3-(3,5-Dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (3,5-DMQA) is a compound of the quinazoline family of heterocyclic compounds that has been studied for its potential applications in scientific research. 3,5-DMQA is a very versatile compound, as it can be used in a variety of experiments and applications, ranging from biochemical and physiological studies to drug development.
科学研究应用
合成和表征
- 喹唑啉衍生物,包括与指定化合物相似的结构,已通过各种化学反应合成。其中一种方法涉及酰基和芳酰丙酮酸与氨基化合物的反应,生成 2-取代的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸。这些反应的拟议机制已得到从头算量子化学计算的支持 (Rudenko 等人,2012).
- 另一项研究重点关注 2,3-二氧代吡咯并[2,1-a]异喹啉羧酸酯和酰胺与以氮为中心的亲核试剂的反应,导致形成各种杂环化合物。这项研究提供了对喹唑啉衍生物在合成复杂杂环结构中的多功能性的见解 (Surikova 等人,2008).
化学性质和应用
- 对喹唑啉衍生物合成的研究揭示了它们在开发具有特定性质的新材料和化学品中的潜在应用。例如,2-取代的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸甲酯的合成和结构分析突出了这些化合物在各种化学反应和材料科学应用中的结构多样性和潜在效用 (Rudenko 等人,2012).
进一步研究的潜力
- 已研究了相关喹唑啉衍生物与硫脲二氧化物在水碱溶液中在有氧和无氧条件下的相互作用,揭示了环化的复杂机制和新化合物的形成。这项研究为进一步探索喹唑啉衍生物在合成和材料科学中的应用开辟了道路 (ChemChemTech,2022).
属性
IUPAC Name |
3-(3,5-dimethylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-9-5-10(2)7-12(6-9)19-15(20)13-4-3-11(16(21)22)8-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWZCFLPOVHLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




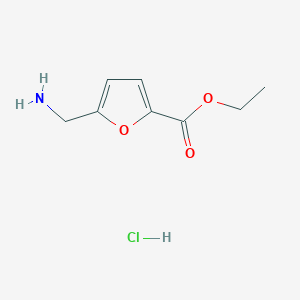
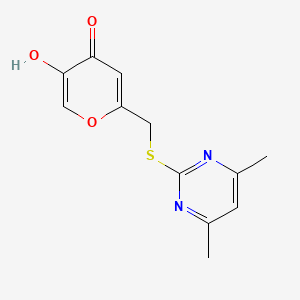
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)


![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)

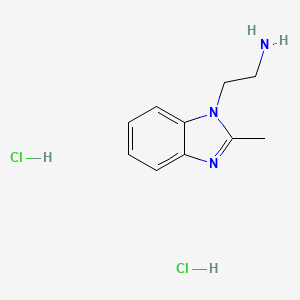
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)

